

# Application Notes and Protocols for Intraperitoneal Administration of JMV 449 in Rodents

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Compound of Interest		
Compound Name:	Jmv 449	
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These application notes provide detailed protocols for the intraperitoneal (i.p.) administration of **JMV 449**, a potent and metabolically stable neurotensin receptor agonist, in rodent models. The information is intended to guide researchers in designing and executing experiments to investigate the physiological effects of **JMV 449**, including its impact on food intake, body temperature, and nociception.

## Overview of JMV 449

**JMV 449** is a synthetic peptide analog of the C-terminal fragment of neurotensin (NT). It acts as a high-affinity agonist for neurotensin receptors, primarily the NTS1 subtype.[1] Due to its modified peptide structure, **JMV 449** exhibits enhanced stability against enzymatic degradation compared to native neurotensin, resulting in prolonged biological activity in vivo.[2] In rodents, **JMV 449** has been shown to induce a range of effects, including hypothermia, analgesia, and suppression of food intake.[1][2]

# **Quantitative Data Summary**

The following tables summarize key quantitative data for **JMV 449** based on published literature.

Table 1: In Vitro Activity of **JMV 449** 



Parameter	Species/Tissue	Value	Reference
IC <sub>50</sub> (vs <sup>125</sup> I-NT binding)	Neonatal mouse brain	0.15 nM	
EC <sub>50</sub> (contraction)	Guinea pig ileum	1.9 nM	

Table 2: In Vivo Effects of **JMV 449** in Rodents (Intraperitoneal Administration)

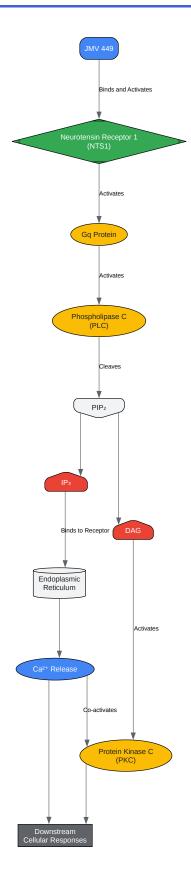
Effect	Species	Dose	Key Findings	Reference
Food Intake Inhibition	Lean Mice (overnight fasted)	25 nmol/kg	Significantly inhibited food intake.	[1]
Glucose Homeostasis	Mice	25 nmol/kg (co- injected with glucose)	Augmented the glucose-lowering effects of GIP and GLP-1 mimetics.	[1]

Note: Further dose-response studies are recommended to fully characterize the effects of intraperitoneally administered **JMV 449** on hypothermia and analgesia in rodents.

## **Signaling Pathway of JMV 449**

**JMV 449** exerts its effects by activating neurotensin receptors, which are G protein-coupled receptors (GPCRs). The primary signaling cascade initiated by NTS1 receptor activation is depicted below.





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Caption: **JMV 449** signaling pathway via the NTS1 receptor.



## **Experimental Protocols**

4.1. Preparation of **JMV 449** for Intraperitoneal Injection

#### Materials:

- JMV 449 peptide
- Sterile, pyrogen-free 0.9% saline
- Sterile microcentrifuge tubes
- Vortex mixer
- · Calibrated micropipettes and sterile tips

#### Procedure:

- Allow the lyophilized JMV 449 peptide to equilibrate to room temperature before opening the vial.
- Reconstitute the peptide in sterile 0.9% saline to create a stock solution. For example, to
  make a 1 mM stock solution, dissolve 0.747 mg of JMV 449 (MW: 746.96 g/mol) in 1 mL of
  sterile saline.
- Vortex gently to ensure the peptide is fully dissolved.
- Perform serial dilutions of the stock solution with sterile 0.9% saline to achieve the desired final concentrations for injection.
- Prepare fresh solutions on the day of the experiment or store aliquots of the stock solution at
   -20°C for short-term storage. Avoid repeated freeze-thaw cycles.
- 4.2. Protocol for Intraperitoneal Injection in Mice

#### Materials:

Prepared JMV 449 solution or vehicle (sterile 0.9% saline)



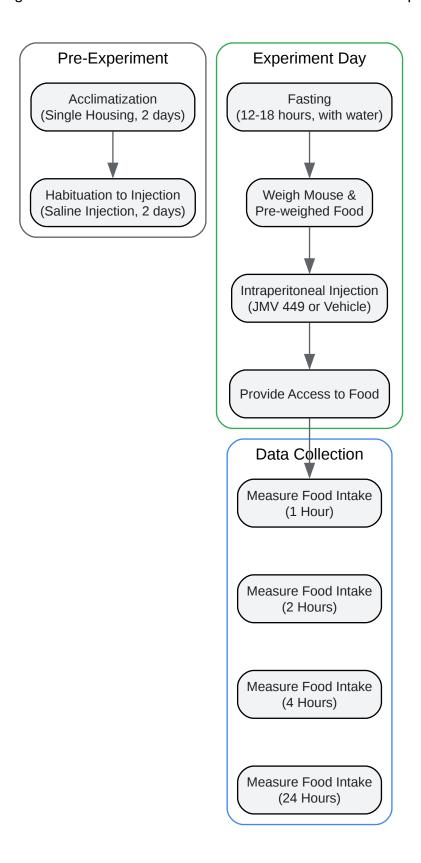
- Appropriately sized syringes (e.g., 1 mL)
- 25-27 gauge needles
- Animal scale
- 70% ethanol

#### Procedure:

- Weigh the mouse to accurately calculate the injection volume. The recommended maximum injection volume for mice is 10 mL/kg.
- Draw the calculated volume of JMV 449 solution or vehicle into the syringe.
- Properly restrain the mouse. One common method is to scruff the mouse by grasping the loose skin over the neck and shoulders, and securing the tail.
- Position the mouse in dorsal recumbency (on its back) with the head tilted slightly downwards.
- Wipe the injection site with 70% ethanol. The preferred injection site is the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.
- Insert the needle, bevel up, at a 30-40 degree angle into the abdominal cavity.
- Gently aspirate by pulling back on the plunger to ensure the needle has not entered a blood vessel or organ. If blood or other fluid appears, discard the syringe and prepare a new injection.
- If aspiration is clear, inject the solution smoothly and steadily.
- Withdraw the needle and return the mouse to its cage.
- Monitor the animal for any adverse reactions following the injection.
- 4.3. Protocol for Assessing Food Intake in Mice



This protocol is designed to evaluate the effect of **JMV 449** on food consumption in mice.



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Caption: Experimental workflow for a food intake study in mice.

#### **Detailed Procedure:**

- Acclimatization: Individually house the mice for at least 2 days before the experiment to minimize stress.[3]
- Habituation: To reduce the stress response to the injection procedure, handle the mice and administer a sham intraperitoneal injection of sterile saline for 2 days prior to the experiment.
- Fasting: On the day of the experiment, fast the mice for 12-18 hours with free access to water.[4] This helps to standardize hunger levels.
- Baseline Measurements: Just before the injection, weigh each mouse and the pre-weighed food for each cage.
- Administration: Administer the calculated dose of JMV 449 or vehicle via intraperitoneal injection as described in protocol 4.2.
- Food Presentation: Immediately after the injection, return the mice to their cages with the pre-weighed food.
- Data Collection: Measure the amount of food consumed by weighing the remaining food at specific time points, such as 1, 2, 4, 6, and 24 hours post-injection.[3][4]
- Data Analysis: Calculate the cumulative food intake at each time point and compare the
  results between the JMV 449-treated and vehicle-treated groups. Express the data as grams
  of food consumed or as a percentage of body weight.

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